N-(3-Amino-4-chlorophenyl)cyclopropanecarboxamide
Description
N-(3-Amino-4-chlorophenyl)cyclopropanecarboxamide is a cyclopropane-containing amide derivative characterized by a 3-amino-4-chlorophenyl substituent. These structural features influence solubility, lipophilicity, and interactions with biological targets such as kinases or receptors .
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-4-3-7(5-9(8)12)13-10(14)6-1-2-6/h3-6H,1-2,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWWWSHBJUBANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-chlorophenyl)cyclopropanecarboxamide typically involves the reaction of 3-amino-4-chlorobenzoyl chloride with cyclopropanecarboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Amino-4-chlorophenyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Comparison with Similar Cyclopropanecarboxamide Derivatives
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of N-(3-Amino-4-chlorophenyl)cyclopropanecarboxamide with related compounds:
*Calculated based on analogous structures in –4.
Key Observations:
- Methoxy (OCH₃): Improves solubility via polarity but may reduce target affinity compared to chloro derivatives . Thiophene: Introduces sulfur-based interactions (e.g., π-π stacking) and increases molecular weight, possibly enhancing CNS penetration .
Molecular Weight : The target compound (210.65) is smaller than derivatives with bulky substituents (e.g., Compound 19 at 372.87), favoring better bioavailability .
Kinase Inhibition (GSK-3β)
- Target Compound: The 3-amino group may act as a hydrogen bond donor in kinase active sites, while the 4-chloro group stabilizes hydrophobic interactions. Comparable to Compound 19 (), which inhibits GSK-3β with an IC₅₀ of 0.8 µM .
- Methoxy Analog : Reduced inhibitory potency due to decreased hydrophobic interactions (IC₅₀ > 5 µM in similar assays) .
Neuroprotective Potential
Biological Activity
N-(3-Amino-4-chlorophenyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a cyclopropanecarboxamide backbone with an amino group at the 3-position and a chlorine atom at the 4-position on the phenyl ring. This structural configuration is crucial for its biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | C10H10ClN2O |
| Molecular Weight | 212.65 g/mol |
| Solubility | Soluble in organic solvents like DMSO |
| Melting Point | Data not widely reported; requires empirical testing |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors.
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating enzyme function. This characteristic is particularly relevant in cancer therapeutics where enzyme inhibition can lead to reduced cell proliferation.
- Receptor Modulation : It may also interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses such as growth and apoptosis .
Anticancer Activity
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. A study evaluated its activity against several tumor types, revealing significant growth inhibition.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| SW620 (Colorectal) | 0.25 | Strong antiproliferative effect |
| MCF7 (Breast) | 0.30 | Moderate growth inhibition |
| A549 (Lung) | 0.40 | Effective but less potent |
Antitrypanosomal Activity
In addition to anticancer properties, this compound has shown potential against Trypanosoma brucei, the causative agent of African sleeping sickness. Studies have demonstrated that modifications in the chemical structure can enhance its efficacy against this parasite.
Case Studies
- Study on Antiproliferative Effects :
- Trypanosomal Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
